N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide
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Overview
Description
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide is a complex organic compound with a unique structure It contains multiple functional groups, including a fluorophenyl group, a trifluoromethyl group, and a methoxybenzamide group
Preparation Methods
The synthesis of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the fluorophenyl and trifluoromethyl groups. The final step involves the attachment of the methoxybenzamide group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents, such as dimethylformamide (DMF) .
Chemical Reactions Analysis
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.
Scientific Research Applications
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Materials Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl and fluorophenyl groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide can be compared with other similar compounds, such as:
- N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]thio]acetamide
- N-(4-fluorophenyl)-N-(1-methylethyl)-2-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-d]pyrimidin-2-yl]oxy]acetamide
These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H14F4N4O5 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H14F4N4O5/c1-34-13-5-3-2-4-12(13)16(30)28-20(21(23,24)25)14-15(26-18(20)32)29(19(33)27-17(14)31)11-8-6-10(22)7-9-11/h2-9H,1H3,(H,26,32)(H,28,30)(H,27,31,33) |
InChI Key |
DRHJZUDLNQWXNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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